CID 45157674
Overview
Description
CID 45157674: is a chemical compound identified by its unique Chemical Abstracts Service (CAS) number 7000-30-8. This compound is utilized in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 45157674 involves a multi-step synthetic process. One efficient method includes reacting 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching the reaction solution in an aqueous solution to obtain an intermediate . This intermediate is then subjected to further reactions to yield the final product.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: CID 45157674 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Ambient catalyst-free oxidation reactions using water radical cations.
Reduction: Reduction reactions facilitated by water microdroplets.
Substitution: Electrospray ionization mass spectrometry can be used to study fragmentation reactions.
Major Products: The major products formed from these reactions include quaternary ammonium cations, which are significant in drug development .
Scientific Research Applications
CID 45157674 has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions.
Medicine: Investigated for its role in drug development, particularly in the formation of quaternary ammonium compounds.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
CID 45157674 can be compared with other similar compounds based on its chemical structure and reactivity. Similar compounds include other phenylacetic acid derivatives and quaternary ammonium compounds. What sets this compound apart is its unique synthetic route and the specific conditions under which it undergoes chemical reactions .
Comparison with Similar Compounds
- 2-fluoro-4-substituted phenylacetic acid
- Quaternary ammonium compounds
Properties
InChI |
InChI=1S/C5H4N4O3.K/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h(H4,6,7,8,9,10,11,12); | |
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Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLFZLFLLJQWOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)N1)NC(=O)NC2=O.[K] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4KN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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